Methyl 5-cyclopropylisoxazole-3-carboxylate
Description
Methyl 5-cyclopropylisoxazole-3-carboxylate (IUPAC name: methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate) is an isoxazole derivative featuring a cyclopropyl substituent at the 5-position and a methyl ester group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the cyclopropyl ring, which enhances metabolic stability and modulates lipophilicity.
Properties
IUPAC Name |
methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-4-7(12-9-6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVAWJNBOCMLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Mixed Anhydride Intermediates
Ambeed’s protocol for 5-methylisoxazole-3-carboxylate derivatives provides a template for cyclopropyl analogs:
- Anhydride Formation : 5-Cyclopropylisoxazole-3-carboxylic acid (1.7 mmol) reacts with isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at 0°C for 30 minutes.
- Enolate Addition : Lithium hexamethyldisilazide (LHMDS, 2.0 equiv) generates a piperidine enolate, which reacts with the anhydride at −78°C to form the β-keto ester intermediate.
- Cyclization : Hydroxylamine hydrochloride (4.7 equiv) in ethanol induces isoxazole ring closure over 12 hours at room temperature.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Anhydride Formation | 92 | 95 |
| Enolate Addition | 78 | 89 |
| Cyclization | 65 | 91 |
Reaction Optimization Strategies
Solvent and Catalytic System Screening
The patent CN106187894A highlights solvent effects on cyclopropanation efficiency:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| Dimethyl Carbonate | 88 | 5 |
| Diethylene Glycol DME | 76 | 12 |
| Dichloroethane | 63 | 22 |
DMC’s aprotic nature enhances nucleophilic attack on the carbonyl carbon, while its high boiling point accommodates elevated temperatures without degradation.
Temperature and Pressure Profiling
Comparative studies from Embodiments 3–9 in CN106187894A reveal:
| Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|
| 100 | 0.93 | 8 | 82 |
| 120 | 0.50 | 12 | 79 |
| 100 | Ambient | 8 | 68 |
Ambient pressure reactions require longer durations (12–15 h) to achieve comparable yields, increasing energy costs.
Purification and Isolation Techniques
Vacuum Distillation vs. Chromatography
Chiral Separation Challenges
The Ambeed protocol encountered diastereomeric byproducts during piperidine functionalization:
- Chiral stationary phase chromatography (Chiralpak AD-H column) with 0.1% diethylamine in methanol resolved enantiomers, achieving >99% enantiomeric excess.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 5-Cyclopropylisoxazole-3-carboxylic acid | 420 | 58 |
| Dimethyl Carbonate | 35 | 12 |
| LHMDS | 1,200 | 25 |
LHMDS represents the major cost driver, prompting research into alternative bases like sodium hydride.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-cyclopropylisoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-cyclopropylisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares methyl 5-cyclopropylisoxazole-3-carboxylate with analogs differing in ester groups, substituents, or ring systems:
Note:
Key Observations:
Ester Group Impact :
- Ethyl esters (e.g., Ethyl 5-cyclopropylisoxazole-3-carboxylate) exhibit higher molecular weights and LogP values compared to methyl esters, suggesting increased lipophilicity.
- Methyl esters (e.g., this compound) have lower molecular weights and improved solubility (PSA = 52.33 Ų), making them preferable for oral bioavailability.
Substituent Effects: Cyclopropyl vs. Methyl: The cyclopropyl group in the 5-position increases steric bulk and metabolic stability compared to methyl-substituted analogs (e.g., Ethyl 5-methylisoxazole-3-carboxylate).
Biological Activity: Phenyl-substituted derivatives (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) show notable antibacterial and antiasthmatic activities, likely due to enhanced π-π stacking with biological targets.
Biological Activity
Methyl 5-cyclopropylisoxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects. The synthesis, structure-activity relationships, and relevant case studies will be discussed to provide a comprehensive overview of the compound's biological relevance.
Synthesis and Structure
This compound can be synthesized through various methods, including condensation reactions involving isoxazole derivatives. The structural characteristics of this compound contribute significantly to its biological activity. The cyclopropyl group enhances lipophilicity and may influence the interaction with biological targets.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H9N1O3 |
| Molecular Weight | 167.16 g/mol |
| Functional Groups | Isoxazole, Carboxylate |
| LogP (Octanol-Water Partition) | 2.5 |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Candida albicans | 0.83 µM |
The compound's mechanism of action appears to involve inhibition of bacterial DNA gyrase, which is critical for DNA replication in bacteria, as evidenced by molecular docking studies that reveal strong binding interactions with key amino acids in the enzyme's active site .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the proliferation of cancer cell lines by modulating androgen receptor signaling pathways.
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| LNCaP (Prostate Cancer) | 5.0 |
| LAPC-4 (Prostate Cancer) | 7.2 |
The compound has shown promise in reducing androgen receptor levels and inhibiting downstream signaling pathways associated with prostate cancer growth .
Other Pharmacological Effects
This compound has also been explored for other pharmacological effects, including anti-inflammatory and analgesic properties. Preliminary studies suggest that it may reduce inflammation markers in animal models, indicating potential therapeutic applications beyond antimicrobial and anticancer activities.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. The results indicated that the compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Prostate Cancer Treatment
In vitro experiments on prostate cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The findings support further investigation into its role as a therapeutic agent in hormone-sensitive cancers .
Q & A
Q. What are the established synthetic routes for Methyl 5-cyclopropylisoxazole-3-carboxylate, and what reaction conditions are critical for yield optimization?
this compound is typically synthesized via cyclization reactions using precursors like α-acetylenic γ-hydroxyaldehydes with hydroxylamine under controlled pH and temperature. Multi-step approaches may involve esterification of intermediate carboxylic acids. Key conditions include anhydrous environments, catalysts (e.g., Lewis acids), and microwave-assisted synthesis to enhance efficiency. Optimizing stoichiometry and reaction time minimizes byproducts .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming substituent positions and cyclopropane integration. X-ray crystallography, using software like SHELX and ORTEP-3, resolves 3D conformation and crystallographic parameters. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like ester carbonyls .
Advanced Research Questions
Q. How can reaction parameters be optimized to address low yields in large-scale synthesis of this compound?
Scaling challenges include heat dissipation and byproduct accumulation. Continuous flow reactors improve mixing and thermal control, while microwave-assisted synthesis reduces reaction times. Green chemistry principles (e.g., solvent-free conditions) enhance sustainability. Process analytical technology (PAT) monitors real-time purity, and fractional distillation isolates intermediates .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?
Substitution at the cyclopropane ring (e.g., halogenation) or isoxazole nitrogen alters electronic properties and steric effects. Comparative studies with analogs like Ethyl 5-methylisoxazole-4-carboxylate show that electron-withdrawing groups enhance enzyme inhibition, while bulkier substituents reduce cellular permeability. Computational docking studies predict binding affinities to targets like MAPK .
Q. How are contradictions in reported biological activities of this compound resolved experimentally?
Discrepancies in antimicrobial or anticancer efficacy often arise from assay variability (e.g., cell line specificity, incubation time). Dose-response curves and IC₅₀ comparisons across standardized assays (e.g., MTT for cytotoxicity) clarify potency. Orthogonal validation via in vivo models (e.g., xenografts) and pharmacokinetic profiling ensures translational relevance .
Q. What methodologies are employed to analyze crystallographic data inconsistencies for this compound?
High-resolution X-ray data refined via SHELXL resolves ambiguities in bond lengths/angles. Twinning or disorder is addressed using SQUEEZE (in PLATON) to model solvent regions. Cross-validation with spectroscopic data (NMR NOE) confirms stereochemistry. Multi-program pipelines (e.g., SHELXC/D/E + Phenix) improve phasing accuracy .
Q. How do computational models predict the metabolic stability of this compound derivatives?
Density Functional Theory (DFT) calculates hydrolysis rates of the ester group under physiological pH. Molecular dynamics simulations assess cytochrome P450 interactions, identifying susceptible sites for glucuronidation. ADMET predictors (e.g., SwissADME) estimate bioavailability and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
